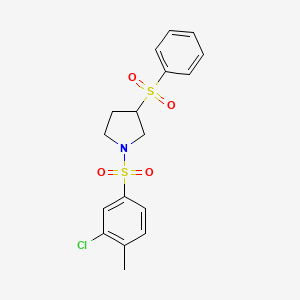

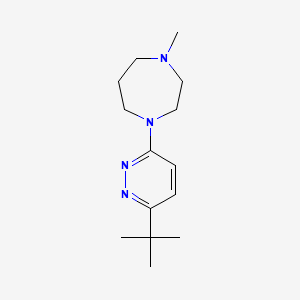

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonyl pyrrolidine derivatives is described in several papers. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines using sulfur-containing allenyl derivatives are presented, where lithiated thioallenes yield 2-aryl-3-phenylsulfonyl-3-pyrrolines . Another paper describes the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, which proceeds under mild conditions . These methods could potentially be adapted for the synthesis of "1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine."

Molecular Structure Analysis

The molecular structure of sulfonyl pyrrolidine derivatives is crucial for their biological activity. For example, the stereoselective behavior of a functional diltiazem analogue, which is a blocker of cardiovascular L-type calcium channels, was studied, and the absolute configuration of its enantiomers was determined . The crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, features a three-dimensional network stabilized by π–π interactions . These studies highlight the importance of molecular structure in the function of these compounds.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl pyrrolidine derivatives is explored in the context of their potential pharmacological applications. Aryl pyrrolyl sulfones, which include a sulfonyl moiety, have been evaluated for their anti-HIV-1 activity, with certain derivatives showing potent inhibition of the HIV-1 recombinant reverse transcriptase . The reactivity of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine with various nucleophiles has also been studied, demonstrating the impact of the sulfonyl group on the regiochemistry of aromatic nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl pyrrolidine derivatives are influenced by their molecular structure. Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been developed, leading to direct synthesis of corresponding sulfonyl chlorides, which can be converted to various sulfonamide derivatives . The synthesis and green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, demonstrates the importance of environmentally friendly synthesis methods .

科学的研究の応用

Sulfonation and Functionalization of Pyrroles and Indoles

Research has shown that sulfenylation and sulfonation techniques can be utilized to modify pyrroles and indoles, which are foundational structures for a wide range of biologically active compounds. Specifically, studies have demonstrated the utility of sulfenyl and sulfonyl groups in the activation or deactivation of these heterocycles towards electrophilic substitution, enabling the synthesis of diverse derivatives with potential pharmaceutical applications (Gilow et al., 1991).

Molecular Conformations and Hydrogen Bonding

Investigations into the structural aspects of certain pyrrolidine derivatives have revealed insights into their molecular conformations and hydrogen bonding patterns. These studies are crucial for understanding the physicochemical properties of these compounds and their interactions with biological molecules, which can influence their therapeutic potential and specificity (Sagar et al., 2017).

Development of Novel Polyamides

The synthesis of novel polyamides incorporating pyridine and sulfone moieties has been explored, with these materials showing promising properties such as high thermal stability, mechanical strength, and electrical insulation. These characteristics are valuable for applications in advanced materials science, including electronics and coatings (Liu et al., 2013).

Organocatalysis in Asymmetric Synthesis

Organocatalysis using pyrrolidine-based catalysts has been employed in the asymmetric synthesis of various organic compounds, demonstrating the importance of sulfonyl-functionalized pyrrolidines in facilitating stereoselective reactions. This area of research is vital for the production of enantiomerically pure substances, which are increasingly demanded in the pharmaceutical industry (Singh et al., 2013).

Antimicrobial Activity

Novel synthetic routes to 1-(arylsulfonyl)pyrrolidines have been developed, and these compounds have been evaluated for their antimicrobial activity. Such research is crucial for the discovery of new antibacterial and antifungal agents in the face of growing antibiotic resistance (Zareef et al., 2008).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(benzenesulfonyl)-1-(3-chloro-4-methylphenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c1-13-7-8-15(11-17(13)18)25(22,23)19-10-9-16(12-19)24(20,21)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHJILUJVADBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)